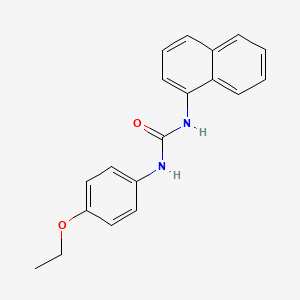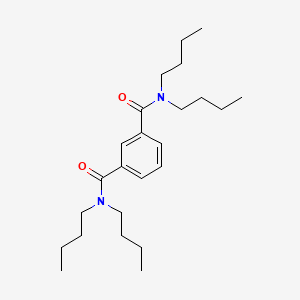
1-N,1-N,3-N,3-N-tetrabutylbenzene-1,3-dicarboxamide
Overview
Description
1-N,1-N,3-N,3-N-tetrabutylbenzene-1,3-dicarboxamide is an organic compound characterized by the presence of two carboxamide groups attached to a benzene ring, each substituted with butyl groups. This compound is part of the broader class of benzene dicarboxamides, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
The synthesis of 1-N,1-N,3-N,3-N-tetrabutylbenzene-1,3-dicarboxamide typically involves the reaction of 1,3-benzenedicarboxylic acid with butylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bonds. The general reaction scheme is as follows:
Starting Materials: 1,3-benzenedicarboxylic acid and butylamine.
Dehydrating Agent: Thionyl chloride or phosphorus trichloride.
Reaction Conditions: The reaction is typically conducted under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding amide.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and yield.
Chemical Reactions Analysis
1-N,1-N,3-N,3-N-tetrabutylbenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the amide groups to amines.
Substitution: The benzene ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces amines.
Scientific Research Applications
1-N,1-N,3-N,3-N-tetrabutylbenzene-1,3-dicarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various functionalized benzene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological macromolecules to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Its derivatives are evaluated for their efficacy in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It is used in the formulation of polymers, resins, and coatings.
Mechanism of Action
The mechanism by which 1-N,1-N,3-N,3-N-tetrabutylbenzene-1,3-dicarboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways.
Comparison with Similar Compounds
1-N,1-N,3-N,3-N-tetrabutylbenzene-1,3-dicarboxamide can be compared with other similar compounds, such as:
1-N,1-N,3-N,3-N-tetraethylbenzene-1,3-dicarboxamide: Similar structure but with ethyl groups instead of butyl groups. It may exhibit different physical and chemical properties due to the shorter alkyl chains.
1-N,1-N,3-N,3-N-tetrapropylbenzene-1,3-dicarboxamide: Contains propyl groups, leading to variations in solubility and reactivity.
1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-dicarboxamide: Features methyl groups, resulting in distinct steric and electronic effects.
Properties
IUPAC Name |
1-N,1-N,3-N,3-N-tetrabutylbenzene-1,3-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40N2O2/c1-5-9-16-25(17-10-6-2)23(27)21-14-13-15-22(20-21)24(28)26(18-11-7-3)19-12-8-4/h13-15,20H,5-12,16-19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFAYUAUYZEZBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC(=CC=C1)C(=O)N(CCCC)CCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-(4-Acetylphenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B3846215.png)

![5-ethyl-3-{[5-(2-methoxy-4-methylphenyl)-4-phenyl-1H-imidazol-1-yl]methyl}-1,2,4-oxadiazole](/img/structure/B3846227.png)
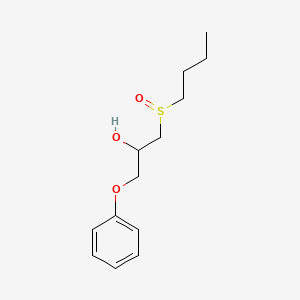
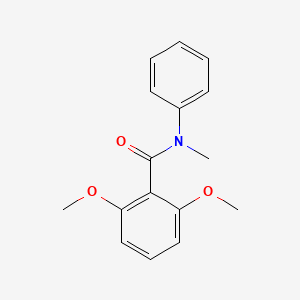
![2-[2-[4-[[4-(Dimethylamino)phenyl]methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3846244.png)
![ethyl 4-{[4-(4-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3846271.png)
![N,N'-bis[3-(trifluoromethyl)phenyl]terephthalamide](/img/structure/B3846274.png)
![2-[2-[4-[(2,4,5-Trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3846282.png)
![(3-(4-fluorobenzyl)-1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinyl)methanol](/img/structure/B3846286.png)
![2-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)methyl]benzoic acid](/img/structure/B3846288.png)
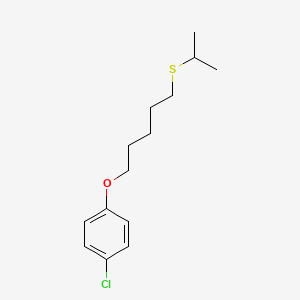
![Diethyl 2-[4-(2-fluorophenoxy)butyl]propanedioate](/img/structure/B3846303.png)
